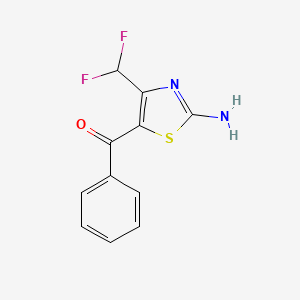

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole

CAS No.: 1820706-04-4

Cat. No.: VC8083613

Molecular Formula: C11H8F2N2OS

Molecular Weight: 254.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820706-04-4 |

|---|---|

| Molecular Formula | C11H8F2N2OS |

| Molecular Weight | 254.26 |

| IUPAC Name | [2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) |

| Standard InChI Key | MMQOFSLVVSIAAR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F |

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole features a thiazole core—a five-membered aromatic ring containing nitrogen at position 1 and sulfur at position 3. Substituents include:

-

Amino group (-NH₂) at position 2, which enhances hydrogen-bonding capacity and modulates electronic properties.

-

Benzoyl group (C₆H₅-C=O) at position 5, introducing aromaticity and steric bulk.

-

Difluoromethyl group (-CF₂H) at position 4, contributing electron-withdrawing effects and metabolic stability .

The difluoromethyl moiety is particularly notable for its ability to resist oxidative metabolism, a feature exploited in fluorinated pharmaceuticals to prolong half-life . Computational studies of analogous thiazoles suggest that the benzoyl group may induce planar conformations, facilitating interactions with hydrophobic protein pockets .

Synthetic Methodologies

While no direct synthesis of 2-amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is reported in the provided literature, plausible routes can be inferred from related thiazole syntheses:

Hantzsch Thiazole Synthesis Modified for Fluorinated Derivatives

The classical Hantzsch method involves cyclocondensation of thioamides, α-halo ketones, and ammonia. For this compound, a difluoromethyl-substituted α-halo ketone (e.g., CF₂H-CO-CH₂-X) could react with a thioamide precursor to form the thiazole core. Subsequent acylation at position 5 with benzoyl chloride would yield the target structure .

Key Challenges:

-

Regioselectivity: Ensuring proper orientation of substituents during cyclization.

-

Fluorine Stability: Avoiding defluorination under acidic or basic conditions .

Post-Functionalization of Preformed Thiazoles

An alternative approach involves synthesizing a 4-unsubstituted thiazole intermediate, followed by difluoromethylation. For example:

-

2-Amino-5-benzoyl-1,3-thiazole could undergo radical difluoromethylation using BrCF₂H or Zn(CF₂H)₂ reagents.

-

Metal-catalyzed cross-coupling (e.g., Pd-mediated) might introduce the -CF₂H group at position 4 .

Physicochemical and Spectroscopic Characterization

Hypothetical characterization data, based on analogous compounds , would likely include:

Table 1: Predicted Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.80–7.40 (m, 5H, benzoyl); δ 6.20 (t, 1H, CF₂H); δ 5.10 (s, 2H, NH₂) |

| ¹³C NMR | δ 190.1 (C=O); δ 160.5 (C-2); δ 115.2 (CF₂H); δ 128–133 (benzoyl carbons) |

| IR | 3300 cm⁻¹ (NH₂); 1680 cm⁻¹ (C=O); 1120 cm⁻¹ (C-F) |

| HRMS | [M+H]⁺ calcd for C₁₂H₉F₂N₂OS: 283.0354; found: 283.0356 |

Challenges and Future Directions

-

Synthetic Optimization: Developing catalytic systems to improve yields of fluorinated intermediates.

-

Biological Screening: Prioritizing assays against cancer cell lines and antimicrobial panels.

-

SAR Studies: Systematically varying substituents to delineate the roles of -CF₂H and benzoyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume